molecular formula C17H17N5O2 B13039749 1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Cat. No.: B13039749
M. Wt: 323.35 g/mol
InChI Key: CAJYGFZUOUPRPI-UHFFFAOYSA-N
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Description

1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex organic compound that belongs to the class of pyrimidotriazine derivatives This compound is characterized by its unique structure, which includes a cyclopentyl group, a methyl group, and a phenyl group attached to a pyrimidotriazine core

Preparation Methods

The synthesis of 1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route involves the nitrosative or nitrative cyclization of aldehyde hydrazones derived from 6-(1-methylhydrazino)-3-phenyluracil . The reaction conditions often include the use of dimethylformamide (DMF) and acetic acid under heating . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield demethylated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrimidotriazine core. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with bacterial and fungal cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. Molecular targets include membrane proteins and enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can be compared with other pyrimidotriazine derivatives, such as:

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

1-cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C17H17N5O2/c1-21-16(23)13-15(19-17(21)24)22(12-9-5-6-10-12)20-14(18-13)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3

InChI Key

CAJYGFZUOUPRPI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=NC(=NN(C2=NC1=O)C3CCCC3)C4=CC=CC=C4

Origin of Product

United States

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